(4-bromophenyl)methanesulfonyl fluoride
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Overview
Description
(4-Bromophenyl)methanesulfonyl fluoride is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methanesulfonyl fluoride typically involves the reaction of 4-bromobenzenesulfonyl chloride with a fluoride source. One common method is the reaction of 4-bromobenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
(4-Bromophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the study of enzyme inhibition, as the sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methanesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The molecular targets often include serine residues in the active sites of enzymes, which are crucial for their catalytic function.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methanesulfonyl fluoride
- (4-Methylphenyl)methanesulfonyl fluoride
- (4-Nitrophenyl)methanesulfonyl fluoride
Comparison
Compared to its analogs, (4-bromophenyl)methanesulfonyl fluoride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Properties
CAS No. |
1895965-37-3 |
---|---|
Molecular Formula |
C7H6BrFO2S |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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